Benzyl 2-(((S)-2-amino-N-methylpropanamido)methyl)piperidine-1-carboxylate

Catalog No.
S15374884
CAS No.
M.F
C18H27N3O3
M. Wt
333.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl 2-(((S)-2-amino-N-methylpropanamido)methyl)...

Product Name

Benzyl 2-(((S)-2-amino-N-methylpropanamido)methyl)piperidine-1-carboxylate

IUPAC Name

benzyl 2-[[2-aminopropanoyl(methyl)amino]methyl]piperidine-1-carboxylate

Molecular Formula

C18H27N3O3

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C18H27N3O3/c1-14(19)17(22)20(2)12-16-10-6-7-11-21(16)18(23)24-13-15-8-4-3-5-9-15/h3-5,8-9,14,16H,6-7,10-13,19H2,1-2H3

InChI Key

ICNTTYVCJLHXQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(C)CC1CCCCN1C(=O)OCC2=CC=CC=C2)N

Benzyl 2-(((S)-2-amino-N-methylpropanamido)methyl)piperidine-1-carboxylate) is a complex organic compound notable for its unique structural features, which include a piperidine ring, a benzyl group, and an amino acid derivative. The compound has a molecular formula of C18H27N3O3C_{18}H_{27}N_{3}O_{3} and a molecular weight of 333.43 g/mol. Its structure incorporates a chiral center, enhancing its potential biological activity and interaction with various biological targets . The presence of the piperidine moiety is significant as it is frequently found in pharmaceuticals and bioactive compounds, making this compound particularly interesting in medicinal chemistry.

The chemical reactivity of Benzyl 2-(((S)-2-amino-N-methylpropanamido)methyl)piperidine-1-carboxylate can be influenced by its functional groups. Common reactions may involve:

  • Oxidation: Utilizing agents like potassium permanganate to introduce additional functional groups.
  • Reduction: Employing lithium aluminum hydride to reduce certain functionalities.
  • Substitution Reactions: The piperidine nitrogen can participate in nucleophilic substitutions, potentially leading to diverse derivatives.

These reactions are typically sensitive to conditions such as temperature, solvent, and catalysts, which can significantly affect the yield and purity of the products formed.

Preliminary studies indicate that Benzyl 2-(((S)-2-amino-N-methylpropanamido)methyl)piperidine-1-carboxylate) may exhibit biological activity through its interaction with specific enzymes or receptors involved in metabolic pathways. Its structural characteristics allow it to fit into active sites of proteins, potentially altering their function. This suggests that the compound could be a candidate for drug development aimed at treating various conditions related to these targets .

The synthesis of Benzyl 2-(((S)-2-amino-N-methylpropanamido)methyl)piperidine-1-carboxylate) typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Piperidine Ring: Starting from readily available piperidine derivatives.
  • Introduction of the Amino Acid Derivative: This can be achieved through coupling reactions using appropriate coupling agents.
  • Benzylation: The final step often involves introducing the benzyl group via nucleophilic substitution or other suitable methods.

In industrial settings, continuous flow synthesis or automated synthesizers may enhance efficiency and scalability while maintaining the integrity of the compound .

Benzyl 2-(((S)-2-amino-N-methylpropanamido)methyl)piperidine-1-carboxylate) has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new therapeutics.
  • Research Tool: It can be used in biochemical studies to elucidate enzyme mechanisms or receptor interactions.
  • Chemical Biology: Its unique structure makes it valuable for studying protein-ligand interactions.

Interaction studies focus on understanding how Benzyl 2-(((S)-2-amino-N-methylpropanamido)methyl)piperidine-1-carboxylate binds to various enzymes and receptors. These studies are crucial for elucidating its mechanism of action and potential therapeutic effects. Preliminary results suggest that the compound may modulate biological pathways by influencing enzyme activity or receptor signaling, which could lead to significant pharmacological outcomes .

Several compounds share structural similarities with Benzyl 2-(((S)-2-amino-N-methylpropanamido)methyl)piperidine-1-carboxylate. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
Benzyl 3-(aminomethyl)piperidine-1-carboxylateSimilar piperidine core but lacks (S)-2-amino-N-methylpropanamido groupSimpler structure with potentially different biological activity
Tert-butyl 3-(azidomethyl)piperidine-1-carboxylateContains azidomethyl group instead of (S)-2-amino-N-methylpropanamido groupUnique reactivity due to azide functionality
Benzyl 3-(N-Boc-amino)piperidineFeatures a Boc-protected amino groupDifferent protective group affecting reactivity

Benzyl 2-(((S)-2-amino-N-methylpropanamido)methyl)piperidine-1-carboxylate stands out due to its specific stereochemistry and functional groups, which confer distinct chemical properties and biological activities compared to these similar compounds.

XLogP3

1.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

333.20524173 g/mol

Monoisotopic Mass

333.20524173 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-11-2024

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